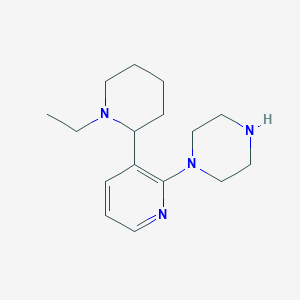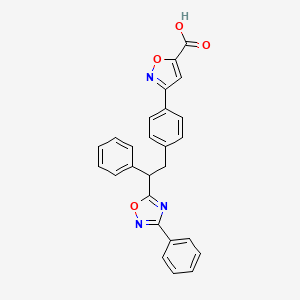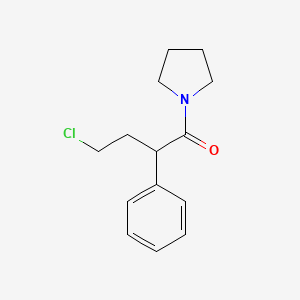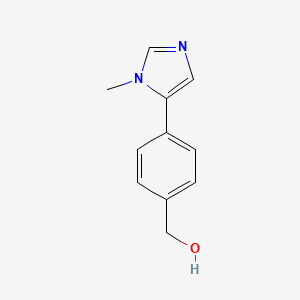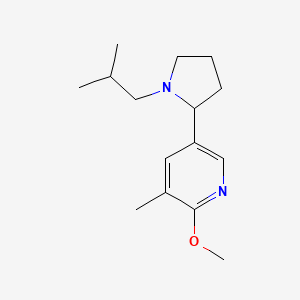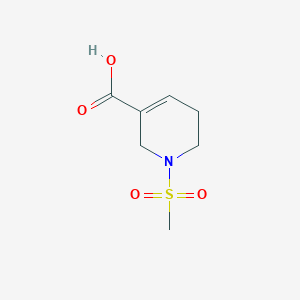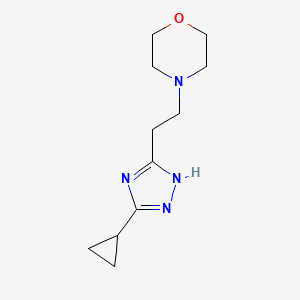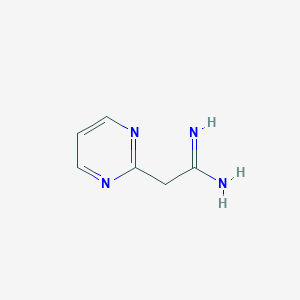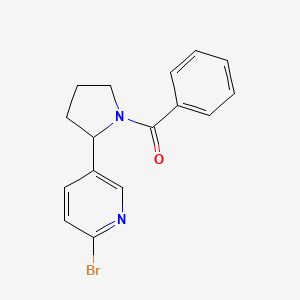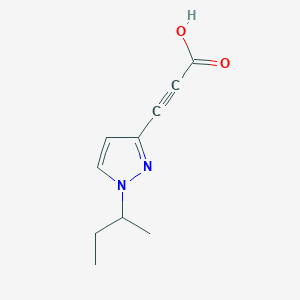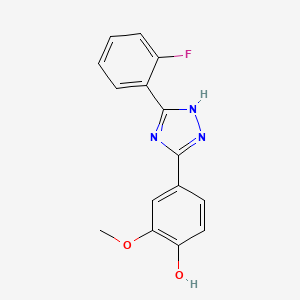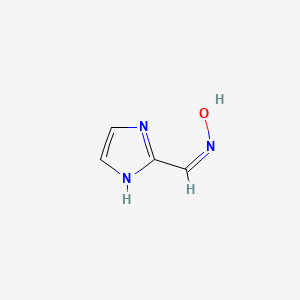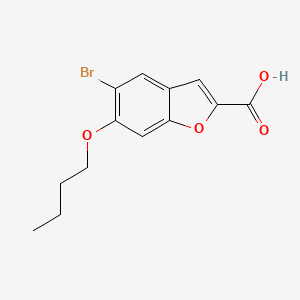
5-Bromo-6-butoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-butoxybenzofuran-2-carboxylic acid is an organic compound belonging to the benzofuran family. This compound, specifically, has a molecular formula of C13H13BrO4 and a molecular weight of 313.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using boron reagents tailored for specific conditions . The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-butoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the bromine or butoxy groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the benzofuran ring .
Scientific Research Applications
5-Bromo-6-butoxybenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-6-butoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives are known to inhibit certain enzymes involved in microbial growth, contributing to their antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-benzofuran-2-carboxylic acid: Similar in structure but lacks the butoxy group.
6-Butoxybenzofuran-2-carboxylic acid: Similar but without the bromine atom.
Uniqueness
5-Bromo-6-butoxybenzofuran-2-carboxylic acid is unique due to the presence of both bromine and butoxy groups, which may enhance its biological activity and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C13H13BrO4 |
|---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
5-bromo-6-butoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrO4/c1-2-3-4-17-11-7-10-8(5-9(11)14)6-12(18-10)13(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
InChI Key |
KSDYFWZGXQGVON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C=C(OC2=C1)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


